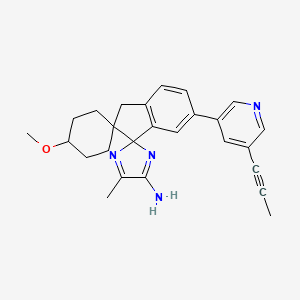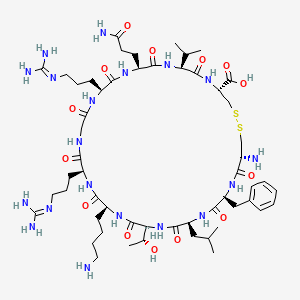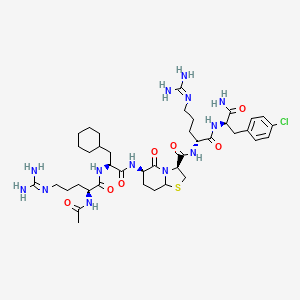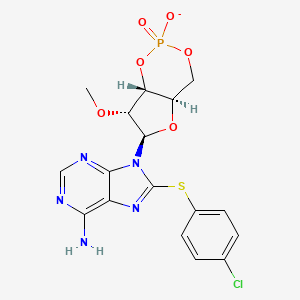![molecular formula C20H18F2N4O2 B10771398 5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5PAM523 is a synthetic organic compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5 receptor). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of schizophrenia and cognitive-deficit-associated disorders .
Analyse Des Réactions Chimiques
5PAM523 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5PAM523 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the mGlu5 receptor and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of the mGlu5 receptor in the central nervous system.
Medicine: It has potential therapeutic applications in the treatment of schizophrenia and cognitive-deficit-associated disorders.
Industry: It is used in the development of new pharmacological agents targeting the mGlu5 receptor.
Mécanisme D'action
5PAM523 exerts its effects by binding to the mGlu5 receptor and enhancing its response to the neurotransmitter glutamate. This positive allosteric modulation leads to increased receptor activity, which in turn affects various signaling pathways in the central nervous system. The molecular targets and pathways involved include the modulation of calcium release and the activation of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
5PAM523 is unique compared to other positive allosteric modulators of the mGlu5 receptor due to its specific structural features and pharmacokinetic properties. Similar compounds include:
5PAM916: This compound is more potent than 5PAM523 and has a longer half-life and better brain penetration.
Bis-phenyl-substituted 1H-imidazol-2-yl: This compound has a similar core structure and is used for similar therapeutic applications.
(1,2,4)triazol-1-yl: Another compound with a similar core structure and therapeutic potential.
These compounds share similar mechanisms of action but differ in their potency, pharmacokinetics, and specific applications.
Propriétés
Formule moléculaire |
C20H18F2N4O2 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[(2R,5S)-5-[5-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H18F2N4O2/c1-12-2-3-14(11-26(12)20(27)13-4-6-15(21)7-5-13)18-24-19(28-25-18)17-9-8-16(22)10-23-17/h4-10,12,14H,2-3,11H2,1H3/t12-,14+/m1/s1 |
Clé InChI |
JOBPCEDWVKYVKZ-OCCSQVGLSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](CN1C(=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=NC=C(C=C4)F |
SMILES canonique |
CC1CCC(CN1C(=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=NC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)



![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
![[3H]eletriptan](/img/structure/B10771413.png)
